molecular formula C13H8Cl3NO4S B3729680 3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid

3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid

Cat. No.: B3729680
M. Wt: 380.6 g/mol
InChI Key: GWDDUXRRAAJWKQ-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with a trichlorobenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid typically involves the sulfonation of 2,4,5-trichlorobenzenesulfonamide followed by its coupling with benzoic acid. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and coupling processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoic acids.

Scientific Research Applications

3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichlorobenzoic acid
  • 2,4,5-Trichlorobenzenesulfonamide
  • 3,4,5-Tris(carboxymethoxy)benzoic acid

Uniqueness

3-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid is unique due to the presence of both a trichlorobenzenesulfonamido group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(2,4,5-trichlorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO4S/c14-9-5-11(16)12(6-10(9)15)22(20,21)17-8-3-1-2-7(4-8)13(18)19/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDDUXRRAAJWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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